
6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonylchloride is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a bromine atom at the 6th position, a sulfonyl chloride group at the 8th position, and a dihydrobenzopyran ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonylchloride typically involves multiple steps:
Bromination: The starting material, 3,4-dihydro-2H-1-benzopyran, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using chlorosulfonic acid or a similar sulfonylating agent to introduce the sulfonyl chloride group at the 8th position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The dihydrobenzopyran ring can be oxidized to form benzopyranone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Benzopyranone Derivatives: Formed by the oxidation of the dihydrobenzopyran ring.
科学的研究の応用
6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonylchloride has various applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active benzopyrans.
Chemical Biology: Utilized in the design of chemical probes to investigate biological pathways and molecular targets.
Material Science: Explored for its potential use in the development of novel materials with specific chemical properties.
作用機序
The mechanism of action of 6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonylchloride depends on its interaction with molecular targets. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or the modification of receptor function. The bromine atom and the benzopyran ring may also contribute to the compound’s binding affinity and specificity for certain biological targets.
類似化合物との比較
Similar Compounds
6-bromo-3,4-dihydro-2H-1-benzopyran-3-one: Similar structure but lacks the sulfonyl chloride group.
6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Contains a hydroxyl group instead of a sulfonyl chloride group.
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Contains a carboxylic acid group and a fluorine atom instead of a bromine atom.
Uniqueness
6-bromo-3,4-dihydro-2H-1-benzopyran-8-sulfonylchloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for the synthesis of diverse derivatives and for exploring various biological applications.
特性
分子式 |
C9H8BrClO3S |
|---|---|
分子量 |
311.58 g/mol |
IUPAC名 |
6-bromo-3,4-dihydro-2H-chromene-8-sulfonyl chloride |
InChI |
InChI=1S/C9H8BrClO3S/c10-7-4-6-2-1-3-14-9(6)8(5-7)15(11,12)13/h4-5H,1-3H2 |
InChIキー |
NCAYBDOBVIODAN-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=CC(=C2)Br)S(=O)(=O)Cl)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


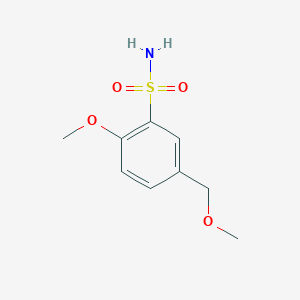
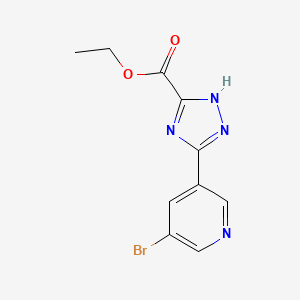
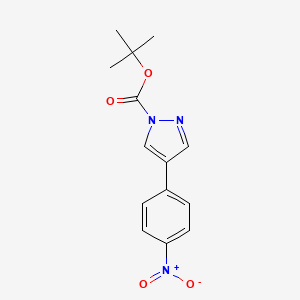


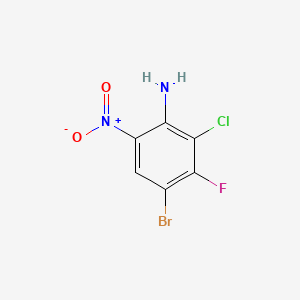
![3'-(Aminomethyl)-[1,1'-biphenyl]-3-ol; trifluoroacetic acid](/img/structure/B13516037.png)


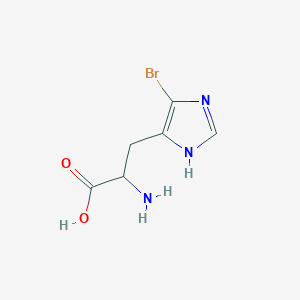
![tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate](/img/structure/B13516061.png)
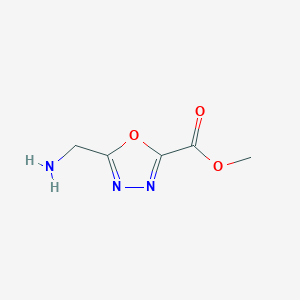
![Tert-butyl 6-hydroxy-6-methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13516082.png)
![tert-butyl3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13516096.png)
